
Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate
描述
Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities. The presence of iodine and ethyl ester groups in its structure enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate typically involves the iodination of 4-hydroxyquinoline derivatives followed by esterification. One common method includes:
Iodination: Starting with 4-hydroxyquinoline, the compound is iodinated using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Esterification: The iodinated product is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 4-hydroxy-7-iodoquinoline-3-carboxylic acid.
科学研究应用
Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is utilized in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The iodine atom and quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity. This compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Hydroxy-7-chloroquinoline-3-carboxylate: Contains chlorine instead of iodine, which affects its chemical properties and applications.
Ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate: Bromine substitution offers different reactivity compared to iodine.
Uniqueness
Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
ethyl 7-iodo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIUIXGDWWSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane](/img/structure/B3040550.png)
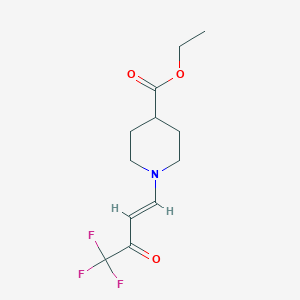
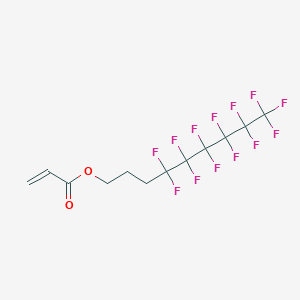
![2-[(Phenoxycarbonyl)amino]acetic acid](/img/structure/B3040557.png)
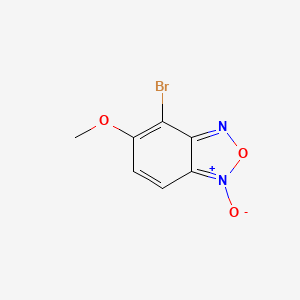
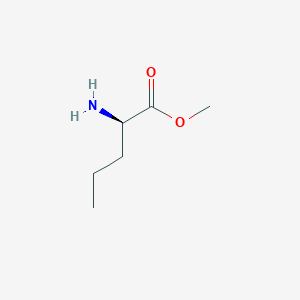

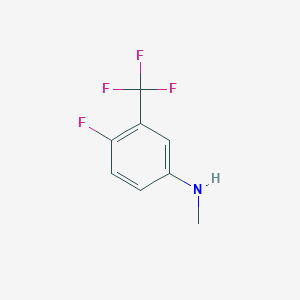
![5-Nitro-2-[4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3040565.png)
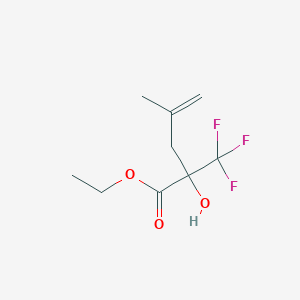
![1-(4-fluorophenyl)-2-{4-[2-(1H-indol-3-yl)ethyl]pyridinium-1-yl}ethan-1-one bromide](/img/structure/B3040567.png)

![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)
![3-Cyano-1-[3-(trifluoromethyl)benzyl]pyridinium chloride](/img/structure/B3040573.png)
